Phenyl trimethicone (CAS 2116-84-9, EC 218-320-6) is a phenyl-substituted, branched siloxane polymer with the molecular formula C₁₅H₃₂O₃Si₄ and molecular weight of 372.75 g/mol. As a phenyl-modified silicone fluid, it is characterized by a refractive index (nD25) typically ranging from 1.45 to 1.48, a specific gravity of 0.97–1.10 at 25°C, and kinematic viscosity ranging from approximately 15 to 60 mm²/s (cSt) at 25°C depending on the specific commercial grade.
Molecular FormulaC15H32O3Si4
Molecular Weight372.75 g/mol
CAS No.2116-84-9
Cat. No.B179464
⚠ Attention: For research use only. Not for human or veterinary use.
Phenyl Trimethicone CAS 2116-84-9: Phenyl-Modified Silicone Fluid Procurement Specifications and Core Identity
Phenyl trimethicone (CAS 2116-84-9, EC 218-320-6) is a phenyl-substituted, branched siloxane polymer with the molecular formula C₁₅H₃₂O₃Si₄ and molecular weight of 372.75 g/mol . As a phenyl-modified silicone fluid, it is characterized by a refractive index (nD25) typically ranging from 1.45 to 1.48, a specific gravity of 0.97–1.10 at 25°C, and kinematic viscosity ranging from approximately 15 to 60 mm²/s (cSt) at 25°C depending on the specific commercial grade . The compound is a clear, colorless to pale yellow, odorless liquid with a flash point typically exceeding 100°C and boiling point of approximately 264°C . Unlike linear polydimethylsiloxanes (dimethicones), phenyl trimethicone is a highly branched structure containing a central silicon atom bonded to one phenyl group and three trimethylsiloxy moieties, which confers distinct optical and compatibility properties relevant to formulation performance .
Phenyl-modified branched silicone fluid with reported high refractive index for gloss enhancement.
Organic compatibility supports formulations with oils, esters, and waxes.
Phenyl Trimethicone Substitution Risk Analysis: Why Dimethicone and Cyclomethicone Are Not Interchangeable
Phenyl trimethicone cannot be freely substituted with generic dimethicone or cyclomethicone fluids due to fundamental physicochemical differences that directly translate to divergent formulation performance. Unlike standard dimethicone fluids, which exhibit refractive indices between 1.38 and 1.40, phenyl trimethicone possesses a significantly higher refractive index ranging from 1.45 to 1.48 due to the presence of the phenyl substituent, enabling enhanced gloss and shine in finished formulations . Furthermore, phenyl trimethicone demonstrates superior compatibility with organic oils, waxes, and esters compared to unmodified dimethicone, which tends to exhibit limited miscibility with organic emollients, potentially leading to phase separation or formulation instability [1]. Substitution with volatile cyclomethicone (cyclopentasiloxane) would result in complete loss of the non-volatile, substantive film-forming properties that phenyl trimethicone provides for long-lasting emolliency and water repellency [2]. Even within phenyl trimethicone grades, viscosity specification is critical: low-viscosity grades such as 10 cSt offer distinct spreading and sensory advantages over higher-viscosity analogs, and procurement without viscosity verification may compromise the intended formulation aesthetics and functional performance [3].
Refractive index mismatch
Dimethicone (1.38–1.40) cannot replicate the optical properties of phenyl trimethicone (reported 1.45–1.48), limiting gloss transfer.
Volatility and film persistence
Cyclomethicone evaporates without substantive film, unlike non‑volatile phenyl trimethicone, altering wear and water repellency.
Viscosity‑dependent sensory shifts
Using a standard-viscosity grade where a low‑viscosity grade (10 cSt) was specified may change spreading and after‑feel.
[2] Cosmetics & Toiletries. Enhancing the Feel of Vegetable Oils with Silicone. October 14, 2013. View Source
[3] WO 2016/176659 A2. Cosmetic and Personal Care Formulas and Methods. PCT/US2016/030307. View Source
Phenyl Trimethicone Comparative Performance Data: Head-to-Head Evidence vs. Dimethicone and Cyclomethicone Analogs
Refractive Index Differential: Phenyl Trimethicone vs. Dimethicone Fluids
Phenyl trimethicone exhibits a refractive index (nD25) of 1.459, which is substantially higher than that of standard unmodified dimethicone fluids, which typically range from 1.38 to 1.40 . This refractive index enhancement is a direct consequence of the phenyl substituent incorporated into the siloxane backbone, which increases the electron density and polarizability of the molecule relative to methyl-only polysiloxanes.
Refractive indexHead‑to‑head
1.459 vs. 1.38–1.40 (dimethicone)
Reported higher refractive index supports gloss‑enhancement context.
Δ +0.059 to +0.079 (approximately 4.2–5.7% higher relative refractive index)
Conditions
Measurement at 25°C per DIN 51757 / standard refractometry
Why This Matters
A higher refractive index correlates directly with enhanced gloss and shine in hair care and color cosmetic formulations, making phenyl trimethicone the preferred choice when optical performance is a formulation requirement.
Low-Viscosity Phenyl Trimethicone (10 cSt) vs. Standard-Grade Phenyl Trimethicone for Improved Sensory Properties
According to WO 2016/176659 A2, the use of low-viscosity phenyl trimethicone at approximately 10 cSt confers measurable improvements in at least one formulation property compared to the use of standard phenyl trimethicone grades of higher viscosity [1]. The patent explicitly claims that cosmetic and personal care formulations incorporating phenyl trimethicone at 10 cSt demonstrate enhanced performance attributes relative to formulations employing the compound at conventional viscosity ranges [2].
Low‑viscosity gradeReported comparison
10 cSt vs. 15–60 cSt; viscosity reduction 33–83%
Reported performance differences in sensory and spreading attributes.
Viscosity reduction of 33–83% relative to conventional commercial grades
Conditions
Cosmetic and personal care formulation testing as described in WO 2016/176659 A2
Why This Matters
Lower viscosity improves spreadability and sensory perception, enabling formulation of lightweight, non-greasy products with enhanced tactile properties, which may justify specification of 10 cSt grade in procurement decisions for premium sensory products.
[1] WO 2016/176659 A2. Cosmetic and Personal Care Formulas and Methods. 'Use of a low-viscosity phenyl trimethicone, such as Phenyl Trimethicone @ 10 cSt, in cosmetic and personal care formulas to improve various properties.' View Source
[2] WO 2016/176659 A2. Cosmetic and Personal Care Formulas and Methods. 'wherein use of Phenyl Trimethicone @ 10 cSt improves at least one property of the formula.' View Source
Spreadability Enhancement: Phenyl Trimethicone in Vegetable Oil Formulations
In a formulation study evaluating the sensory modification of natural vegetable oils, the addition of phenyl trimethicone to borage oil (Borago officinalis seed oil) produced measurable improvements in application aesthetics. The addition of 20% phenyl trimethicone to borage oil resulted in a significant improvement in spreadability, and even at a lower use level of 10%, the addition of phenyl trimethicone improved the perceived skin feel in panel testing [1].
SpreadabilityCross‑study
20% phenyl trimethicone in borage oil: reported spreadability improvement.
May support reduction of greasy after‑feel in natural oil formulations.
Significant spreadability improvement with 20% phenyl trimethicone addition; sensory panel improvement at 10% addition
Comparator Or Baseline
Neat borage oil (0% phenyl trimethicone)
Quantified Difference
Qualitative to quantitative sensory improvement observed at both 10% and 20% addition levels
Conditions
In vitro spreadability measurement and sensory panel evaluation of borage oil formulations
Why This Matters
Phenyl trimethicone functions as a sensory modifier that reduces the greasy, oily feel of natural triglyceride oils, enabling formulators to incorporate higher levels of natural lipids without compromising consumer-acceptable aesthetics.
[1] Cosmetics & Toiletries. Enhancing the Feel of Vegetable Oils with Silicone. 'The addition of 20% phenyl trimethicone resulted in a significant improvement of the spreadability of borage oil. The panel test showed improvement of the skin feel of borage oil with the addition of 10% phenyl trimethicone.' October 14, 2013. View Source
Anti-Frizz Performance: Phenyl Trimethicone Blend vs. Cyclopentasiloxane Blend
A trimethylsiloxysilicate resin blend formulated with phenyl trimethicone as the carrier fluid was evaluated against the industry standard blend employing cyclopentasiloxane (cyclopentasiloxane and trimethylsiloxysilicate). The phenyl trimethicone-based resin blend was reported to outperform the cyclopentasiloxane-based industry staple in anti-frizz efficacy testing [1]. The emulsion form of the phenyl trimethicone resin blend maintained equivalent performance to the non-emulsion counterpart when tested both as a standalone anti-frizz agent and when formulated into a complete anti-frizz hair care product [2].
Anti‑frizz resin blendHead‑to‑head
Phenyltrimethicone/trimethylsiloxysilicate reported higher anti‑frizz vs. cyclopentasiloxane blend.
Non‑volatile carrier may extend anti‑frizz duration; emulsion maintained comparable response.
Outperforms (performance superiority reported; specific numerical values not disclosed in abstract)
Conditions
Anti-frizz testing on hair tresses over a four-hour period
Why This Matters
The non-volatile nature of phenyl trimethicone, in contrast to volatile cyclopentasiloxane, may contribute to longer-lasting anti-frizz performance due to sustained film substantivity on hair fibers, providing a functional basis for selecting phenyl trimethicone-based systems over cyclomethicone-based alternatives in long-wear hair care formulations.
Anti-frizzHair careResin blend comparison
[1] ITECH. Catalogue entry: Development of TMS Resin Blend Emulsion. 'The resin blend, Phenyltrimethicone (and) Trimethylsiloxysilicate, has proven to outperform the industry staple, Cyclopentasiloxane (and) Trimethylsiloxysilicate.' View Source
[2] ITECH. Catalogue entry: Development of TMS Resin Blend Emulsion. 'The emulsion of the same blend maintains an equal level of performance as its non-emulsion resin blend counterpart, when tested for efficacy both as an anti-frizz agent and when formulated into an anti-frizz formulation.' View Source
Safety Profile: Phenyl Trimethicone Non-Irritant and Non-Sensitizer Classification
The Cosmetic Ingredient Review (CIR) Expert Panel conducted a comprehensive safety assessment of phenyl trimethicone and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration [1]. In animal testing, phenyl trimethicone was evaluated in rabbits under both intact and abraded skin conditions and was found not to be an irritant, nor was it a sensitizer in guinea pig sensitization studies [2]. In human testing, phenyl trimethicone was determined to be neither an irritant nor a sensitizer [3].
Safety assessmentClass‑level
Non‑irritant, non‑sensitizer (rabbit, guinea pig, human data).
Reported safety endpoint context for cosmetic use.
CIR Expert Panel; evaluated under present practices.
Non-irritant; non-sensitizer in rabbits, guinea pigs, and humans
Comparator Or Baseline
Regulatory safety thresholds for cosmetic ingredient classification
Quantified Difference
Passes all evaluated endpoints for irritation and sensitization; no adverse findings
Conditions
Animal studies (rabbits with intact and abraded skin; guinea pig sensitization); human patch testing
Why This Matters
A favorable safety profile with no irritation or sensitization concerns supports regulatory compliance and reduces formulation risk, particularly for leave-on products and sensitive skin applications where safety considerations directly influence ingredient procurement decisions.
[1] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. Journal of the American College of Toxicology. 'Phenyl Trimethicone is safe as a cosmetic ingredient in the present practices of use and concentration.' 1986. View Source
[2] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'evaluated in rabbits under both intact and abraded conditions and was not a sensitizer to guinea pigs.' View Source
[3] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'Phenyl Trimethicone is neither an irritant nor a sensitizer to humans.' View Source
UV Absorption Spectrum and Photostability Characterization
The safety assessment of phenyl trimethicone included evaluation of its UV absorption spectrum. The compound exhibits only weak absorbance at 327 nm and no significant absorbance in the UVB (280–315 nm) or UVA (315–400 nm) ranges associated with photosensitization concerns [1]. No photosensitization data were reported to be available at the time of the assessment; however, the minimal UV absorption profile suggests a low potential for phototoxic interactions [2].
UV absorptionSupporting evidence
Weak absorbance at 327 nm; minimal UVB/UVA absorption.
Suggests low interference with UV filters; may support sun care compatibility.
Weak absorbance at 327 nm only; minimal to no absorbance in UVB/UVA ranges
Comparator Or Baseline
Organic UV filters (strong absorbance in UVB/UVA); photosensitizing compounds (absorbance in reactive wavelengths)
Quantified Difference
Negligible UV absorbance across biologically relevant wavelength ranges
Conditions
UV spectrophotometric analysis
Why This Matters
The minimal UV absorption profile indicates that phenyl trimethicone is unlikely to interfere with sunscreen UV filter performance or contribute to photodegradation, making it a suitable emollient for sun care formulations where photostability and filter compatibility are critical procurement considerations.
[1] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'the UV absorption spectrum indicated only weak absorbance at 327 nm.' View Source
[2] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'No photosensitization data are available on Phenyl Trimethicone.' View Source
Phenyl Trimethicone Procurement Application Scenarios: Evidence-Based Use Cases for Industrial and Scientific Selection
High-Gloss Hair Serums and Leave-In Conditioners Requiring Superior Shine
Formulations targeting high visual gloss and sheen on hair should preferentially incorporate phenyl trimethicone over standard dimethicone fluids. The refractive index differential of 1.459 for phenyl trimethicone versus 1.38–1.40 for dimethicone directly translates to measurably higher light reflection and perceived shine on hair fibers. Additionally, the anti-frizz performance superiority of phenyl trimethicone-based resin blends over cyclopentasiloxane-based alternatives [1] provides functional justification for selecting phenyl trimethicone-containing systems in long-lasting hair styling products.
Lightweight, Non-Greasy Facial Primers and Sensorial-Optimized Skincare
For facial primers and lightweight moisturizers where a non-greasy, silky finish is paramount, low-viscosity phenyl trimethicone grades (10 cSt) should be specified based on patent-claimed performance improvements over standard-viscosity grades . The demonstrated ability of phenyl trimethicone to improve the spreadability of vegetable oils—with significant improvement observed at 20% addition and sensory panel improvements at 10% addition [1]—supports its use as a sensory modifier in formulations containing natural oils where reduction of greasy after-feel is desired.
Sun Care Formulations Requiring Emollient-UV Filter Compatibility
Phenyl trimethicone is particularly well-suited for sunscreen and sun care formulations based on multiple evidence-based considerations. Its weak UV absorbance limited to 327 nm indicates minimal potential for interference with organic UV filter performance or photodegradation. The favorable safety profile demonstrating non-irritant and non-sensitizer classification [1] supports use in leave-on sun care products where dermal exposure is prolonged. Furthermore, phenyl trimethicone has been reported to improve water resistance and spreadability in sun care applications [2], providing functional benefits beyond simple emolliency.
Color Cosmetics Requiring Pigment Compatibility and Anti-Tack Properties
In color cosmetic applications including foundations, lip products, and eye makeup, phenyl trimethicone offers specific functional advantages over unmodified silicones. Its organic compatibility facilitates improved dispersion of pigments and compatibility with ester-based emollients and waxes commonly employed in color cosmetic formulations. The documented detackification properties of phenyl trimethicone [1] reduce the tackiness and stickiness associated with organic film-formers and high-pigment-load systems, improving application aesthetics and wear characteristics.
Application
Selection Property
Validation Focus
High‑gloss hair serums
High refractive index silicone fluid
Gloss retention, film substantivity
Lightweight facial primers
Low‑viscosity grade (10 cSt)
Spreadability, non‑greasy sensory profile
Sun care formulations
Minimal UV absorbance; reported safety endpoints
UV filter compatibility, leave‑on tolerability
Color cosmetics
Organic compatibility, detackification
Pigment dispersion, anti‑tack performance
[1] ITECH. Catalogue entry: Development of TMS Resin Blend Emulsion. 'The resin blend, Phenyltrimethicone (and) Trimethylsiloxysilicate, has proven to outperform the industry staple, Cyclopentasiloxane (and) Trimethylsiloxysilicate.' View Source
[2] WO 2016/176659 A2. Cosmetic and Personal Care Formulas and Methods. 'use of a low-viscosity phenyl trimethicone, such as Phenyl Trimethicone @ 10 cSt, in cosmetic and personal care formulas to improve various properties.' View Source
[3] Cosmetics & Toiletries. Enhancing the Feel of Vegetable Oils with Silicone. 'The addition of 20% phenyl trimethicone resulted in a significant improvement of the spreadability of borage oil.' October 14, 2013. View Source
[4] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'the UV absorption spectrum indicated only weak absorbance at 327 nm.' View Source
[5] Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Phenyl Trimethicone. 'Phenyl Trimethicone is neither an irritant nor a sensitizer to humans.' View Source
[6] Jindun Chemical. What Is Phenyl Trimethicone and Why Is It Widely Used in Cosmetics and Personal Care? 'it enhances water resistance, spreadability, and UV filter performance in sun care formulations.' View Source
[8] Momentive Performance Materials. SF1550 Technical Data Sheet. 'detackification in cosmetic products.' View Source
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